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molecular formula C9H15NO4 B1422796 Tert-butyl 2-methoxyimino-3-oxobutyrate CAS No. 76674-93-6

Tert-butyl 2-methoxyimino-3-oxobutyrate

Cat. No. B1422796
M. Wt: 201.22 g/mol
InChI Key: NGQMPYHAZGBVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477448

Procedure details

To a solution of 215 g of Na2CO2 in 2200 ml of water is added at room temperature a solution of 128 g of 2-hydroxyiminoacetoacetic acid-tert.butyl ester in 475 ml of methanol. 255 g of dimethyl sulphate are added, dropwise, at 8°-10°, and after 3 hours at 8°-10° and 15 hours at room temperature, the mixture is filtered. The filtrate is extracted 3 times with ethyl acetate extracted 3 times with ethyl acetate, dried over magnesium sulphate and evaporated to obtain the heading compound.
[Compound]
Name
Na2CO2
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[C:7](=[N:11][OH:12])[C:8]([CH3:10])=[O:9])([CH3:4])([CH3:3])[CH3:2].S(OC)(O[CH3:18])(=O)=O>O.CO>[C:1]([O:5][C:6](=[O:13])[C:7](=[N:11][O:12][CH3:18])[C:8]([CH3:10])=[O:9])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Na2CO2
Quantity
215 g
Type
reactant
Smiles
Name
Quantity
128 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(C(=O)C)=NO)=O
Name
Quantity
2200 mL
Type
solvent
Smiles
O
Name
Quantity
475 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
255 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
15 hours at room temperature, the mixture is filtered
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted 3 times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the heading compound

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(C(C(=O)C)=NOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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